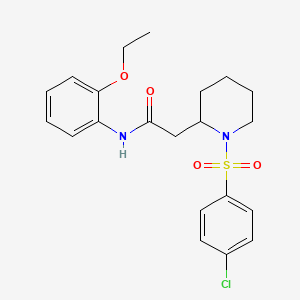

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

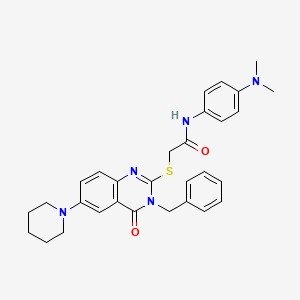

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.422. It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

Synthesis and Biological Activity

- The compound has been involved in the synthesis of benzofuro[3,2‐d]pyrimidines, showing potential antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Aurora Kinase Inhibitor in Cancer Treatment

- Derivatives of this compound, particularly piperidine-4-carboxylic acid derivatives, have shown promise as inhibitors of Aurora A kinase, suggesting a role in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Palladium-Catalyzed CH Functionalization

- It has been used in oxindole synthesis via palladium-catalyzed CH functionalization, highlighting its role in advanced organic synthesis techniques (Magano, Kiser, Shine & Chen, 2014).

Human Beta(3) Agonists

- Phenyl sulfonamides derivatives, including those with a piperidine moiety, have shown biological activity on the human beta(3)-adrenergic receptor, indicating potential applications in treating diseases related to these receptors (Hu et al., 2001).

Anti-Angiogenic and DNA Cleavage Studies

- Piperidine-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).

Analgesic/Neuroleptic Activity

- N-Butyrophenone prodine-like compounds, including those with a piperidine ring, have shown a combination of analgesic and neuroleptic activity, indicating potential applications in pain management and neurology (Iorio, Reymer & Frigeni, 1987).

Membrane-Bound Phospholipase A2 Inhibitors

- Sulfonamide derivatives, including those with a piperidine structure, have been identified as potent inhibitors of membrane-bound phospholipase A2, suggesting therapeutic potential in conditions like myocardial infarction (Oinuma et al., 1991).

Post-Polymerization α-Functionalization

- The compound has been used in post-polymerization modification methods for α-terminal functionalized polysarcosine, demonstrating its utility in polymer chemistry (Borova et al., 2021).

Mechanism of Action

Target of Action

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a derivative of phenylpiperidines . Phenylpiperidines are known to have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects . .

Mode of Action

Given its structural similarity to other phenylpiperidines, it may interact with its targets in a similar manner, potentially exhibiting central nervous system effects .

properties

IUPAC Name |

phenyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(22-17-7-3-1-4-8-17)21-15-16-11-13-23(14-12-16)20(25)26-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPMMIZQWXXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)

![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)

![N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2796132.png)

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)